Product packaging for 4-Chloro-4'-hydroxybenzophenone(Cat. No.:CAS No. 42019-78-3)

4-Chloro-4'-hydroxybenzophenone

Cat. No.: B194592
CAS No.: 42019-78-3
M. Wt: 232.66 g/mol
InChI Key: RUETVLNXAGWCDS-UHFFFAOYSA-N
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Description

Significance of Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry and Material Science

Benzophenone derivatives represent a class of organic compounds that have garnered considerable attention in diverse scientific fields, including pharmaceuticals, agrochemicals, and materials science. ontosight.ai The fundamental structure of these compounds is a diphenyl ketone backbone, and the addition of various substituents to the phenyl rings alters their chemical and physical properties. ontosight.ai This versatility makes them valuable as photoinitiators in polymerization, as UV blockers in plastics and coatings, and as key building blocks in the synthesis of more complex molecules. ontosight.aichemimpex.com In the realm of materials science, benzophenone derivatives are integral to the production of polymers and dyes due to their unique photochemical properties. ontosight.ai Recent research has also highlighted their potential in the development of organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. mdpi.compreprints.org The benzophenone core is recognized for its efficient intersystem crossing capability, making it a promising candidate for thermally activated delayed fluorescent (TADF) emitters. preprints.org

Research Context of 4-Chloro-4'-hydroxybenzophenone as a Versatile Chemical Synthon

This compound, with the chemical formula C13H9ClO2, is a significant derivative of benzophenone. ontosight.ai It features a chlorine atom and a hydroxyl group, which enhance its utility as a versatile chemical synthon. innospk.com This compound serves as a crucial intermediate in a variety of industrial and pharmaceutical applications. vihitabio.com Notably, it is a key precursor in the synthesis of fenofibrate (B1672516), a medication used to manage high cholesterol and triglyceride levels. innospk.com The presence of both a reactive chloro group and a hydroxyl group allows for a range of chemical transformations, making it a valuable building block in organic synthesis. innospk.com Beyond its role in pharmaceuticals, this compound is used in the production of high-performance polymers like Poly Ether Ketone (PEK), a material known for its stability at high temperatures and in corrosive environments. ijraset.comepo.org Its ability to absorb UV radiation also leads to its use as a UV stabilizer in plastics and cosmetics. ontosight.aiguidechem.com

Historical Development of Key Synthetic Strategies for Halogenated Hydroxybenzophenones

The synthesis of halogenated hydroxybenzophenones, including this compound, has evolved over time, with various methods being developed to improve yield, purity, and environmental compatibility. A common and historically significant method is the Friedel-Crafts acylation. ijraset.com This reaction typically involves the acylation of phenol (B47542) with a substituted benzoyl chloride, such as p-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. ijraset.comquickcompany.in

Early methods often utilized corrosive and polluting catalysts like hydrofluoric acid and polyphosphoric acid. ijraset.com Research has since focused on developing more eco-friendly "green" catalysts. One such approach involves the use of K-10 clay supported metal chlorides, such as Fe3+, which has been shown to produce high yields of this compound. ijraset.com Another synthetic route involves the Fries rearrangement of phenyl p-chlorobenzoate. chemicalbook.com

More recent developments include one-pot synthesis methods. For instance, a method starting from methyl-phenoxide and p-chlorobenzoyl chloride in a chlorobenzene (B131634) solvent allows for the formation of 4-chloro-4'-methoxybenzophenone, which is then heated to remove the methyl group, yielding the final product. google.com This approach simplifies the process and can improve the purity and yield of the final product. google.com

Overview of Current Research Trajectories and Academic Relevance

Current research on this compound continues to explore its applications and properties. A significant area of investigation is its potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness in inhibiting the growth of certain bacterial strains.

In the field of analytical chemistry, it is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of other compounds. researchgate.net Its distinct mass spectrum allows for accurate measurements. researchgate.net

Furthermore, the compound's photochemical properties are of ongoing interest. chemimpex.com Its ability to absorb UV radiation is being leveraged in the development of new UV filters and stabilizers for various materials. chemimpex.comchemimpex.com Research is also exploring its use in photochemistry studies to understand the behavior of light-absorbing compounds. chemimpex.com The compound's role as a precursor for high-performance polymers and other advanced materials remains a key area of academic and industrial research. ijraset.com

Detailed Research Findings

Physical and Chemical Properties

This compound is a white to off-white or light beige crystalline powder. guidechem.comsinohighchem.comcoleparmer.com It is stable under normal temperatures and pressures. coleparmer.comfujifilm.com

PropertyValue
Molecular FormulaC13H9ClO2 nih.gov
Molecular Weight232.66 g/mol nih.gov
Melting Point177-181 °C innospk.comchemimpex.com
Boiling Point404.0 ± 30.0 °C at 760 mmHg innospk.com
Density~1.3 ± 0.1 g/cm³ innospk.com
SolubilitySoluble in organic solvents like ethanol (B145695) and acetone; practically insoluble in water. fujifilm.com

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum shows a singlet for the hydroxyl proton at δ 10.51 ppm. Aromatic protons on the chlorine-substituted ring appear as a doublet at δ 7.69 ppm, while those on the hydroxyl-substituted ring appear as a doublet at δ 6.85 ppm.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum displays a key signal for the carbonyl carbon at δ 194.2 ppm. The carbon attached to the hydroxyl group resonates at δ 159.1 ppm, and the carbon bonded to the chlorine atom is found at δ 138.4 ppm.

Infrared (IR) Spectroscopy (KBr): The IR spectrum exhibits strong absorption bands at 1652 cm⁻¹ (C=O stretch), 3305 cm⁻¹ (O-H stretch), and 1247 cm⁻¹ (C-Cl stretch).

UV-Vis Spectroscopy: In methanol (B129727), the compound shows a strong π→π* transition with a maximum absorption (λmax) at 287 nm and a weaker n→π* transition at 345 nm.

Crystallographic Data

Single-crystal X-ray diffraction analysis has revealed that this compound crystallizes in the orthorhombic space group Pca2₁.

Crystallographic ParameterValue
Space GroupPca2₁
Unit Cell Parametersa = 23.3058 Å, b = 5.577 Å, c = 8.2847 Å
Dihedral Angle (between aromatic rings)48.7°

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO2 B194592 4-Chloro-4'-hydroxybenzophenone CAS No. 42019-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUETVLNXAGWCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104135-57-1
Record name Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104135-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID4047961
Record name 4-Hydroxy-4'-chlorobenzophenone
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42019-78-3, 104135-57-1
Record name 4-Chloro-4′-hydroxybenzophenone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxy-4'-chlorobenzophenone
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Record name Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer
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Record name 4-Hydroxy-4'-chlorobenzophenone
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Record name 4-chloro-4'-hydroxybenzophenone
Source European Chemicals Agency (ECHA)
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Record name 4-HYDROXY-4'-CHLOROBENZOPHENONE
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Synthetic Methodologies and Process Optimization

Classical and Contemporary Approaches to 4-Chloro-4'-hydroxybenzophenone Synthesis

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring. In the context of this compound, this typically involves the reaction of a phenol (B47542) or its derivative with a p-chlorobenzoyl derivative.

The most common method for synthesizing this compound is the Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). prepchem.comderpharmachemica.com This reaction can be performed as a "one-pot" process, making it suitable for industrial-scale production. quickcompany.in The reaction proceeds by forming a phenyl ester of the acid chloride, followed by nuclear acylation. quickcompany.in

Several solvents can be used, including o-dichlorobenzene and methylene (B1212753) chloride. derpharmachemica.comquickcompany.in An improved process using o-dichlorobenzene as a solvent involves reacting phenol with p-chlorobenzoyl chloride and aluminum chloride at 80-90°C for 12 hours, yielding crude this compound with a purity of over 95% and a yield of 85%. quickcompany.in Further purification can increase the purity to over 99.5%. quickcompany.in

Recent advancements have focused on developing more environmentally friendly catalysts. Studies have shown that Fe³⁺ supported on K-10 clay can be an effective and eco-friendly catalyst for this reaction. ijraset.com This method has demonstrated the potential to achieve high yields while minimizing environmental impact. ijraset.com

A one-pot synthesis method starting from methyl-phenoxide and p-chlorobenzoyl chloride has also been developed. google.com This process utilizes chlorobenzene (B131634) as a solvent, which is less toxic than previously used solvents like nitrobenzene (B124822). google.com The reaction proceeds in two stages: a low-temperature acylation at 35–45°C, followed by a one-pot heating step at 130–140°C for demethylation, resulting in a high yield (93.3%) and purity (>99%) of the final product.

ReactantsCatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
Phenol, p-Chlorobenzoyl chlorideAluminum chlorideo-Dichlorobenzene80-9085 (crude)>95 (crude) quickcompany.in
Phenol, p-Chlorobenzoyl chlorideK10-Fe-AA-120Ethylene (B1197577) dichloride40Optimized- ijraset.com
Methyl-phenoxide, p-Chlorobenzoyl chlorideAluminum chlorideChlorobenzene35-45 (acylation), 130-140 (demethylation)93.3>99
Phenol, p-Chlorobenzoyl chlorideAluminum chlorideMethylene chloride0 to room temp-- derpharmachemica.com

An alternative to p-chlorobenzoyl chloride is the use of p-chlorobenzotrichloride as the acylating agent. This method also employs a Friedel-Crafts acylation reaction with phenol in the presence of a Lewis acid. quickcompany.inindiaenvironmentportal.org.in Suitable Lewis acids include aluminum chloride and zinc chloride, with aluminum chloride being preferred. quickcompany.in The reaction can be carried out in various halogenated or hydrocarbon solvents such as methylene dichloride, chlorobenzene, or toluene, with methylene dichloride being a common choice. quickcompany.in

The reaction temperature is typically maintained between 5°C and 50°C, with a preferred range of 15°C to 35°C. quickcompany.in One process describes reacting 4-chlorobenzotrichloride (B167033) with phenol in methylene chloride with anhydrous aluminum chloride at 10°C to 25°C, achieving a yield of 85%. quickcompany.in Another approach utilizes a K10 clay catalyst treated with an acetonitrile (B52724) solution of anhydrous ferric chloride, heated to high temperatures, as a "green" catalyst in ethylene dichloride solvent. indiaenvironmentportal.org.in

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Phenol, p-ChlorobenzotrichlorideAluminum chlorideMethylene dichloride15-3585 quickcompany.in
Phenol, p-ChlorobenzotrichlorideK10-FeO-1200C / K10-FeO-5500C clayEthylene dichloride<10 (addition), 80 (reflux)- indiaenvironmentportal.org.in

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. organic-chemistry.org The mechanism involves the formation of an acylium ion, which then attacks the electron-rich phenol ring. The use of a Lewis acid catalyst is crucial as it complexes with both the starting material and the product. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

In the synthesis of this compound, the reaction can proceed through the formation of a phenyl ester intermediate which then undergoes rearrangement, or through direct nuclear acylation. quickcompany.in Mechanistic studies using computational methods like density functional theory (DFT) have been employed to understand the reaction pathways and stereoselectivity in related Friedel-Crafts reactions. researchgate.net These studies help in optimizing reaction conditions and catalyst design for improved efficiency and selectivity.

Fries Rearrangement Reactions

The Fries rearrangement is another important synthetic route to hydroxyaryl ketones, including this compound. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid. sigmaaldrich.com

The synthesis of this compound can be achieved through the Fries rearrangement of phenyl p-chlorobenzoate. chemicalbook.comchemicalbook.com This rearrangement can be performed under various conditions. For instance, using aluminum chloride as a catalyst without a solvent at 160°C for 5 minutes can provide a good yield. chemicalbook.comchemicalbook.com Other conditions include heating at 130°C for 1 hour followed by 1 hour at 160°C (10% yield) or refluxing in chlorobenzene for 10 hours (52% yield). chemicalbook.comchemicalbook.com A high yield of 94% can be obtained using trifluoromethanesulfonic acid as a catalyst at 45-55°C. chemicalbook.comchemicalbook.com

The Fries rearrangement is ortho, para-selective, and the ratio of the isomers can be influenced by reaction conditions such as temperature and solvent. sigmaaldrich.com

CatalystSolventTemperature (°C)DurationYield (%)Reference
Aluminum chlorideNone1605 minGood chemicalbook.comchemicalbook.com
Aluminum chlorideNone130 then 1601 h then 1 h10 chemicalbook.comchemicalbook.com
Aluminum chlorideChlorobenzeneReflux10 h52 chemicalbook.comchemicalbook.com
Trifluoromethanesulfonic acid-45-55-94 chemicalbook.comchemicalbook.com
Intermolecular Mechanism in Fries Rearrangement

The Fries rearrangement, which converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, has been the subject of mechanistic investigation to determine whether it proceeds via an intramolecular or intermolecular pathway. wikipedia.orgorganic-chemistry.org Evidence from crossover experiments, where a mixture of two different aryl esters is reacted, strongly supports a predominantly intermolecular mechanism. mdma.ch In these experiments, the formation of crossover products indicates that the acyl group detaches completely from the parent molecule. organic-chemistry.org

The widely accepted mechanism involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the electron-rich carbonyl oxygen of the ester. wikipedia.org This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of a free acylium carbocation. wikipedia.orgorganic-chemistry.org This electrophilic acylium ion can then attack the aromatic ring of any available phenol ester in the mixture in a classic electrophilic aromatic substitution, rather than being confined to its original ring. wikipedia.org While some reaction may occur within a solvent cage, the possibility of the acylium ion reacting with a different molecule confirms the intermolecular nature of the process. organic-chemistry.org

Influence of Reaction Conditions on Isomer Distribution and Yield

Temperature: Reaction temperature is a key factor in directing the regioselectivity. Lower temperatures favor the formation of the para-substituted product, whereas higher temperatures promote the formation of the ortho isomer. wikipedia.org The preference for the ortho product at elevated temperatures is often attributed to the formation of a more stable bidentate chelate complex between the ortho product and the aluminum catalyst, representing thermodynamic control. Conversely, the para product is kinetically favored at lower temperatures.

Solvent: The polarity of the solvent also influences the isomer ratio. The use of non-polar solvents tends to favor the formation of the ortho product. As the polarity of the solvent increases, the ratio of the para product generally increases.

For the synthesis of this compound from phenyl p-chlorobenzoate, specific conditions have been reported to maximize the yield of the desired para isomer. One effective method involves using trifluoromethanesulfonic acid as a catalyst at a controlled temperature of 45–55°C, which can achieve a yield of 94%. Another approach is to perform the reaction without a solvent, heating the reactants at 120-160°C. google.com

Table 1: Influence of Reaction Conditions on Fries Rearrangement

Condition Effect on Isomer Distribution Rationale
Low Temperature Favors para-isomer Kinetic reaction control
High Temperature Favors ortho-isomer Thermodynamic control (stable ortho-complex)
Non-Polar Solvent Favors ortho-isomer -
Polar Solvent Favors para-isomer -

Advanced Catalytic Systems for Enhanced Synthesis

To overcome the drawbacks of traditional homogeneous Lewis acid catalysts like AlCl₃, which are corrosive, polluting, and required in stoichiometric amounts, research has focused on developing advanced heterogeneous and recoverable catalytic systems. ijraset.comwikipedia.orgorganic-chemistry.org

Heterogeneous Catalysis with Solid Acid Catalysts

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. researchgate.netunibo.it

Montmorillonite K-10, a type of smectite clay, has proven to be an effective and economical solid acid catalyst or catalyst support for various organic transformations, including the Fries rearrangement and Friedel-Crafts reactions. mdma.chresearchgate.netscribd.com Its catalytic activity can be enhanced by supporting it with various Lewis acid metal chlorides.

A method has been developed for synthesizing this compound via Friedel-Crafts acylation using Montmorillonite K-10 clay supported with metal chlorides such as AlCl₃, FeCl₃, SbCl₃, ZnCl₂, ZrCl₄, and BiCl₃. ijraset.com In one study, the reaction of phenol and p-chlorobenzoylchloride was optimized using a K10-Fe-AA-120 catalyst (FeCl₃ on K-10 clay, prepared in an aqueous medium and calcined at 120°C), demonstrating the efficacy of these eco-friendly solid catalysts. ijraset.com The reusability and non-corrosive nature of these clay-based catalysts make them a desirable alternative to conventional methods. researchgate.netrsc.org

Table 2: Metal Chlorides Supported on Montmorillonite K-10 for Synthesis

Metal Chloride Catalyst Example Application Reference
Ferric Chloride (FeCl₃) K10-Fe-AA-120 Synthesis of this compound ijraset.com
Zinc Chloride (ZnCl₂) ZnCl₂/K-10 Friedel-Crafts alkylation reactions rsc.org
Aluminum Chloride (AlCl₃) Al³⁺-exchanged K-10 Fries rearrangement rsc.org
Indium Chloride (InCl₃) InCl₃/K-10 Acylation of phenols dntb.gov.ua

Amberlyst resins, particularly Amberlyst-15, are macro-reticular polystyrene-based ion-exchange resins containing strongly acidic sulfonic acid groups. arkat-usa.org They serve as effective, reusable heterogeneous acid catalysts for a range of organic reactions, including Friedel-Crafts alkylation and acylation. arkat-usa.orgresearchgate.netumich.edu

Amberlyst-15 has been successfully employed as a catalyst in the Friedel-Crafts acylation of aromatic compounds, a reaction fundamental to the synthesis of aryl ketones. unibo.itresearchgate.net Its use circumvents many of the issues associated with traditional Lewis acids, as it is a stable solid that can be easily removed from the reaction mixture by simple filtration and can be regenerated for subsequent use. arkat-usa.orgnih.gov The application of Amberlyst-15 has been reported for direct Fries reactions and related acylation processes, highlighting its utility as a convenient, cost-effective, and environmentally friendly catalytic option. scilit.comgoogle.comkisti.re.kr

Homogeneous and Recoverable Lewis Acid Catalysis

The search for environmentally friendly catalysts has also led to the development of homogeneous systems where the catalyst can be recovered and reused. wikipedia.org These systems aim to combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones.

Ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate, have been employed as both the solvent and the Lewis acid catalyst for the Fries rearrangement of phenyl benzoates. researchgate.net This approach offers good yields and high selectivity, with the ionic liquid being a recoverable and reusable medium. researchgate.net Other strong protic acids that are less corrosive than traditional options, like methanesulfonic acid and heteropoly acids (e.g., H₃PW₁₂O₄₀), have also been shown to be effective and reusable catalysts for the Fries rearrangement. wikipedia.orgorganic-chemistry.orgurjc.es These modern catalytic systems represent a significant step towards greener and more sustainable industrial processes for the synthesis of this compound and related compounds.

Process Intensification and Green Chemistry Principles

Efforts to improve the synthesis of this compound are increasingly focused on process intensification and the application of green chemistry principles. These strategies aim to enhance efficiency, reduce environmental impact, and lower production costs. google.comjocpr.com

Another one-pot synthesis involves the reaction of p-chlorobenzoyl chloride with phenol in the presence of a Lewis acid, such as AlCl₃, in a suitable solvent. quickcompany.in This method can be operated in conventional industrial plants and yields crude this compound with high purity. quickcompany.in

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental footprint of a chemical process. jocpr.com In the synthesis of this compound, various solvents have been investigated to optimize for eco-compatibility. ijraset.comquickcompany.ingoogle.com

Commonly used solvents include halogenated hydrocarbons like ethylene dichloride, o-dichlorobenzene, and chlorobenzene. ijraset.comquickcompany.inquickcompany.in Ethylene dichloride has been identified as a suitable solvent for the reaction of phenol with p-chlorobenzoyl chloride or p-chlorobenzotrichloride using K-10 clay-supported metal chloride catalysts. ijraset.com The reaction proceeds smoothly at 40°C in this solvent. ijraset.com

O-dichlorobenzene is another solvent used, particularly in reactions catalyzed by AlCl₃. quickcompany.in Chlorobenzene has been employed as a less toxic alternative to nitrobenzene, which was previously used. google.com The use of chlorobenzene reduces occupational health risks and pollution. google.comgoogle.com Research has also explored solvent-free conditions, often coupled with microwave irradiation, to further minimize environmental impact.

Table 2: Solvents Used in the Synthesis of this compound

SolventReactantsCatalystKey Advantages
Ethylene Dichloride Phenol, p-Chlorobenzoyl chloride/p-ChlorobenzotrichlorideK-10 Clay Supported Metal ChloridesGood reaction medium at moderate temperatures. ijraset.com
o-Dichlorobenzene Phenol, p-Chlorobenzoyl chlorideAlCl₃Effective for AlCl₃ catalyzed reactions. quickcompany.in
Chlorobenzene Methyl-phenoxide, p-Chlorobenzoyl chlorideAlCl₃Less toxic alternative to nitrobenzene, reducing health risks and pollution. google.comgoogle.com

This table summarizes various solvents employed in the synthesis of this compound and their respective advantages.

Minimizing hazardous waste is a cornerstone of green chemistry and a key goal in the modern manufacturing of this compound. jocpr.com Several strategies are employed to achieve this objective. The use of recyclable catalysts, such as the magnetic nanoparticle-supported Lewis acids discussed earlier, is a significant step towards waste reduction. quickcompany.ingoogle.com These catalysts can be easily recovered and reused, preventing their disposal as waste. patsnap.com

The development of one-pot synthesis methods also contributes to waste reduction by eliminating the need for separation and purification of intermediate products, which often generates solvent and material waste. quickcompany.ingoogle.com Furthermore, replacing hazardous reagents and solvents with more environmentally benign alternatives is crucial. For instance, substituting highly toxic nitrobenzene with chlorobenzene significantly reduces the environmental and health impact of the process. google.com

Additionally, processes are being designed to recycle byproducts. For example, in a clean preparation method, the hydrogen chloride gas generated during the reaction is absorbed by water to produce hydrochloric acid, and the chlorobenzene mother liquor is recycled after purification. google.com

Catalyst Recycling and Reuse Methodologies

The economic and environmental viability of this compound synthesis is significantly influenced by the ability to recycle and reuse the catalysts employed. Traditional Friedel-Crafts acylation reactions often utilize stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are difficult to recover and generate large volumes of corrosive and polluting waste. ijraset.compatsnap.com Consequently, research has focused on developing heterogeneous catalysts and innovative reaction media that facilitate easy separation and repeated use, aligning with the principles of green chemistry.

Key strategies in this area revolve around the use of solid acid catalysts, magnetic nanoparticles, and recyclable ionic liquids, which can be readily separated from the reaction mixture and retain their activity over multiple cycles.

Heterogeneous Solid Catalysts

Solid acid catalysts are a prominent class of recyclable catalysts due to their easy separation from the reaction mixture by simple filtration. ijraset.com Montmorillonite K-10 clay, a type of bentonite (B74815) clay, has been used as a support for various metal chlorides, creating efficient and reusable heterogeneous catalysts.

Fe³⁺ Supported on K-10 Clay: A notable example involves the use of Fe³⁺ supported on K-10 clay for the acylation of phenol. This catalyst system is lauded for its high product yield (up to 97%), easy separation, and eco-friendly nature, as it significantly reduces the generation of hazardous waste. ijraset.com The solid nature of the catalyst simplifies the workup process, a stark contrast to the complex and polluting post-reaction treatments required for homogeneous catalysts like AlCl₃. patsnap.com

Zeolites: Zeolites, such as HBEA, have also been investigated. However, their reuse can sometimes be hampered by deactivation. For instance, in some Friedel-Crafts acylations, a decrease in product yield has been observed upon catalyst recycling. scribd.com This deactivation can be attributed to the leaching of aluminum from the zeolite framework, caused by the hydrogen chloride liberated during the reaction, and a decrease in the catalyst's crystallinity. scribd.com

Magnetic Nanocatalysts

To further simplify catalyst recovery, magnetic nanoparticles have been developed as catalyst supports. These catalysts can be quickly and efficiently removed from the reaction medium using an external magnet.

Magnetic Nano-loaded Lewis Acids: A novel approach utilizes a magnetic nano-loaded Lewis acid for the synthesis of 4-chloro-4'-methoxybenzophenone, a precursor to this compound. patsnap.com After the reaction is complete, the catalyst is separated with a magnet and can be washed and reused in subsequent batches. patsnap.com This method not only simplifies separation but also improves reaction times and yields, making the process more cost-effective. patsnap.com Another magnetic nanocatalyst, a clay-based nanocomposite, demonstrated excellent reusability for six consecutive cycles without a significant loss in its catalytic activity. researchgate.net

Ionic Liquids (ILs)

Ionic liquids have emerged as green solvent and catalyst systems for Friedel-Crafts acylation. researchgate.net Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. nsf.gov A key advantage is the potential for their recovery and reuse. researchgate.netresearchgate.net

Recycling Processes: The recycling of ILs can be achieved through various methods. One common approach is liquid-liquid extraction, where the product is extracted using a conventional organic solvent, leaving the catalyst-containing IL phase to be reused. researchgate.net For water-miscible ILs, more complex, multi-step extraction processes have been developed using hydrophobic ILs as accommodating agents to facilitate separation. nih.gov Other methods include evaporation and freeze crystallization to separate the IL from water and other impurities accumulated during the process. rsc.org Research has demonstrated that ILs can be recycled and reused for at least four times without a significant loss of purity or catalytic activity in various reactions. researchgate.net

The following table summarizes the performance of various recyclable catalysts used in the synthesis of this compound and related compounds.

Table 1: Performance of Recyclable Catalysts

Catalyst System Recycling Method Number of Cycles Product Yield/Activity Reference
Magnetic Nano-loaded Lewis Acid Magnetic Separation Multiple Maintained high yield (e.g., 93% in first run, similar in next) patsnap.com
Magnetic Clay Nanocomposite Magnetic Separation 6 No significant loss of catalytic activity researchgate.net
HBEA Zeolite Filtration 2 Yield decreased from 41% to 33% scribd.com
Dual Brønsted-Lewis Acidic Ionic Liquid Extraction Multiple Retained catalytic activity with good to excellent yields researchgate.net

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of 4-Chloro-4'-hydroxybenzophenone

This compound possesses a bifunctional nature, with two distinct aromatic rings that exhibit different reactivities. The presence of an electron-donating hydroxyl (-OH) group on one ring and an electron-withdrawing, deactivating chloro (-Cl) group on the other, bridged by a carbonyl group, dictates its chemical behavior.

The reactivity of this compound in electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituents on each aromatic ring. The hydroxyl group is a powerful activating group, while the chlorine atom is a deactivating group. libretexts.org

The Hydroxy-Substituted Ring: The phenolic ring is strongly activated towards electrophilic attack. The hydroxyl group donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. uci.edu This activation directs incoming electrophiles primarily to the ortho positions relative to the hydroxyl group (C3' and C5'). The para position is already occupied by the benzoyl group.

The Chloro-Substituted Ring: The chlorine atom deactivates its ring towards electrophilic substitution due to its inductive electron-withdrawing effect. libretexts.org However, through resonance, the chlorine's lone pairs can help stabilize the carbocation intermediate, directing incoming electrophiles to the ortho and para positions. quizlet.com Since the para position is occupied by the benzoyl group, substitution would occur at the ortho positions (C3 and C5).

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution of this compound

Aromatic RingSubstituentEffect on ReactivityDirecting InfluencePrimary Substitution Sites
Ring A-OH (Hydroxyl)ActivatingOrtho, Para-DirectingC3', C5' (ortho to -OH)
Ring B-Cl (Chloro)DeactivatingOrtho, Para-DirectingC3, C5 (ortho to -Cl)

The presence of a halogen and a hydroxyl group allows for distinct nucleophilic substitution pathways.

Reactions at the Halogen Moiety: The chlorine atom on the benzophenone (B1666685) structure can be displaced by strong nucleophiles via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is enhanced by the electron-withdrawing carbonyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex). A key industrial application of this reactivity is in the synthesis of Poly Ether Ketone (PEK), a high-performance thermoplastic. In this self-condensation polymerization, the hydroxyl group of one monomer is deprotonated to form a potent phenoxide nucleophile, which then attacks and displaces the chlorine atom on another monomer, forming the repeating ether linkage of the polymer chain. Studies on related systems show that the rate of displacement is dependent on the halogen, with fluorine being displaced more readily than chlorine. rsc.org

Reactions Involving the Hydroxyl Moiety: The hydroxyl group itself is a poor leaving group. However, upon deprotonation with a base, it forms a phenoxide anion, which is an excellent nucleophile. As described above, this phenoxide is the key reactive species in the polymerization to form PEK. The phenoxide can also participate in other nucleophilic reactions, such as Williamson ether synthesis, with various alkylating agents.

Transformational Chemistry and Derivatization

The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules.

The hydroxyl group is a prime site for acylation, allowing for further functionalization. For instance, it can react with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like pyridine. prepchem.com This reaction forms a sulfonate ester (e.g., a mesylate). This transformation is significant because the resulting sulfonate group is an excellent leaving group, much more so than the original hydroxyl group, thereby activating the molecule for subsequent nucleophilic substitution reactions at that position.

The carbonyl and hydroxyl groups exhibit characteristic redox behavior.

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. It can act as a free radical scavenger, a process that involves the oxidation of the phenol (B47542) moiety. targetmol.com This antioxidant property is linked to its ability to donate a hydrogen atom to a radical species, forming a stable phenoxy radical.

Reduction: The central carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This would transform the this compound into (4-chlorophenyl)(4-hydroxyphenyl)methanol. Reduction of the phenolic hydroxyl group is chemically challenging and requires harsh conditions, but the chloro-substituent can be removed (hydrodechlorination) under certain catalytic hydrogenation conditions.

While this compound is a valuable intermediate, its conversion to simpler structures like p-hydroxybenzoic acid is not a common synthetic route. In fact, the reverse is often true; p-hydroxybenzoic acid is sometimes used as a precursor in certain synthetic strategies to produce this compound. googleapis.com The conversion of this compound to p-hydroxybenzoic acid would necessitate the cleavage of the stable carbon-carbon bond between the carbonyl group and the chloro-substituted phenyl ring. Such a transformation would likely require harsh oxidative conditions to cleave the ketone, a process that is generally low-yielding and not synthetically practical compared to the direct synthesis of p-hydroxybenzoic acid from other precursors.

Intermediacy in Complex Molecule Synthesis

This compound (CBP) is a bifunctional compound that serves as a critical building block in the synthesis of a variety of complex molecules. Its structure, featuring a reactive hydroxyl group and a halogenated phenyl ring, allows for sequential and site-selective reactions, making it an ideal precursor for pharmaceuticals and advanced materials. The compound's utility is most prominently demonstrated in its role as a key intermediate in the production of the lipid-lowering drug fenofibrate (B1672516) and as a monomer in the synthesis of high-performance polymers like Poly Ether Ketone (PEK). patsnap.com

This compound is a vital intermediate in the industrial synthesis of fenofibrate, a widely prescribed medication for managing high cholesterol and triglyceride levels. hubeiteyer.comgoogle.com The quality and purity of the CBP intermediate are paramount, as they directly influence the quality of the final pharmaceutical product. google.com Its synthetic importance is central to the production of fenofibrate formulations. hubeiteyer.com

The synthesis of fenofibrate from CBP typically involves the etherification of the phenolic hydroxyl group. One common industrial method involves the reaction of this compound with isopropyl 2-bromo-2-methylpropanoate. derpharmachemica.comresearchgate.net This reaction is generally carried out in the presence of an alkaline agent, such as potassium carbonate, and often without a solvent. researchgate.net

Table 1: Selected Synthetic Routes to Fenofibrate from this compound

Step Reactants Reagents/Conditions Product Reference
Route 1: Direct Etherification This compound, Isopropyl 2-bromo-2-methylpropanoate Potassium carbonate (K₂CO₃), solvent-free Fenofibrate researchgate.net

| Route 2: Via Fenofibric Acid | 1. 4-Chloro-4'-hydroxybenzophenone2. Fenofibric Acid | 1. Acetone/chloroform, alkaline medium2. Isopropyl alcohol, acidic medium (e.g., H₂SO₄) | 1. Fenofibric Acid2. Fenofibrate | derpharmachemica.comresearchgate.net |

This table illustrates common synthetic strategies and is not exhaustive.

The molecular architecture of this compound, with its distinct reactive sites, makes it a versatile synthon for developing derivatives with potential pharmacological applications beyond fenofibrate. Researchers have explored the inherent biological activities of CBP itself, noting its ability to inhibit tyrosinase and act as an antioxidant and free radical scavenger, thereby reducing lipid and protein oxidation. targetmol.com

Current research has also investigated the potential antimicrobial and anticancer properties of CBP, indicating its promise as a lead compound for new therapeutic agents. The presence of the hydroxyl and chloro groups allows for a wide range of chemical modifications to generate libraries of new compounds for biological screening. For example, the hydroxyl group can be derivatized to form ethers and esters, while the chloro group can be replaced through nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate biological activity. This compound is also known as a related compound and impurity of fenofibric acid, the active metabolite of fenofibrate. chemicalbook.com

Table 2: Investigated Biological Activities of this compound

Activity Description Reference
Tyrosinase Inhibition Acts as an inhibitor of the enzyme tyrosinase. targetmol.com
Antioxidant Functions as a free radical scavenger, reducing oxidation of lipids and proteins. targetmol.com
Antimicrobial Studies have shown effectiveness in inhibiting the growth of certain bacterial strains.

| Anticancer | Investigated for potential anticancer properties. | |

This table summarizes reported biological activities that can guide the development of new pharmacologically active derivatives.

Beyond its pharmaceutical applications, this compound is an important monomer for the synthesis of high-performance heat-resistant polymers, notably Poly Ether Ketone (PEK). patsnap.comijraset.com PEK is a member of the polyaryletherketone (PAEK) family, renowned for exceptional thermal stability, chemical resistance, and robust mechanical properties.

The synthesis of PEK from this compound occurs via a self-condensation polymerization reaction. In this process, the hydroxyl group of one monomer molecule nucleophilically attacks the activated chloro-substituted phenyl ring of another monomer, forming a diaryl ether bond. This step is repeated to build the long polymer chains. The purity of the CBP monomer is of utmost importance, as impurities can terminate the chain growth, limiting the final molecular weight and negatively impacting the polymer's properties. epo.org

Due to the difficulty in purifying the monomer to the required level for polymerization, specialized methods have been developed. epo.org One effective technique is the co-distillation of CBP under reduced pressure with a high-boiling, compatible solvent such as diphenylsulfone. epo.org This process yields a monomer of sufficient purity for the subsequent polymerization, which can then be carried out at high temperatures (e.g., 330°C) in the same solvent. epo.org

Table 3: Key Properties of Poly Ether Ketone (PEK)

Property Description Implication of Monomer Structure
High Thermal Stability Can withstand high operating temperatures without significant degradation. The rigid aromatic backbone and strong ether and ketone linkages derived from the CBP monomer contribute to its thermal resistance.
Excellent Mechanical Strength Exhibits high strength, stiffness, and creep resistance. The aromatic structure of the repeating unit provides inherent rigidity and strength.

| Chemical Resistance | Resistant to a wide range of organic and inorganic chemicals. | The stable aryl ether linkages formed during polymerization are chemically inert. |

This table highlights the performance characteristics of PEK enabled by the use of this compound as a monomer.

Advanced Spectroscopic and Analytical Characterization

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Photochemical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for characterizing the electronic structure and photochemical behavior of 4-Chloro-4'-hydroxybenzophenone. The UV-Vis spectrum of this compound reveals key information about its electronic transitions, which are fundamental to its applications as a photoinitiator and UV stabilizer. ontosight.aichemimpex.com

In a methanol (B129727) solvent, this compound exhibits two characteristic absorption bands. A strong absorption peak, corresponding to a π→π* transition, is observed at a maximum wavelength (λmax) of 287 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and is associated with a high molar absorptivity (ε) of 12,400 L·mol⁻¹·cm⁻¹. A second, weaker absorption band is found at 345 nm, which is attributed to an n→π* transition with a molar absorptivity of 850 L·mol⁻¹·cm⁻¹. This transition involves the promotion of a non-bonding electron, typically from the oxygen atom of the carbonyl group, to a π* antibonding orbital.

The presence of the chloro substituent on one of the phenyl rings induces a bathochromic shift, or red shift, of the absorption maximum by 22 nm when compared to the parent compound, 4-hydroxybenzophenone (B119663). This shift to longer wavelengths enhances the compound's ability to absorb UV-B radiation, a key property for its use in sunscreens and other UV-protective formulations. chemimpex.com

The solvent environment can influence the electronic transitions of benzophenone (B1666685) derivatives. For instance, studies on the related compound 4-hydroxybenzophenone have shown that in protic solvents like water and 2-propanol, the excited states can undergo deprotonation. researchgate.net This process can lead to fluorescence quenching and inhibit the compound's photoactivity. researchgate.net In aprotic solvents such as acetonitrile (B52724), however, this deprotonation does not occur, and the compound remains fluorescent. researchgate.net While specific studies on the solvent effects on this compound are not as extensively detailed, the general principles observed for similar benzophenones are likely applicable.

The photochemical properties of this compound are directly related to its electronic transitions. Upon absorption of UV radiation, the molecule is promoted to an excited state. This excited molecule can then initiate various chemical reactions, such as polymerization in industrial applications or, in a biological context, potentially interact with biological molecules. ontosight.ai The hydroxyl and chlorine substituents make the compound susceptible to photodegradation. The ability to absorb UV light and convert it into less harmful forms of energy is central to its function as a UV absorber in cosmetics and plastics. chemimpex.comguidechem.com

Detailed research findings on the UV-Vis spectroscopic properties of this compound and related compounds are summarized in the tables below.

Table 1: UV-Vis Absorption Data for this compound in Methanol

Transitionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
π→π28712,400
n→π345850

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to further understand the electronic transitions of similar molecules like 4-fluoro-4-hydroxybenzophenone. These studies correlate the observed absorption bands with specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For 4-fluoro-4-hydroxybenzophenone, the intense electronic transition observed around 287 nm in the gas phase is primarily described by an electron excitation from the HOMO to the LUMO. scispace.com Such computational approaches provide valuable insights that complement experimental spectroscopic data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 4-Chloro-4'-hydroxybenzophenone molecule. These calculations offer a detailed picture of the molecule's geometry and the energies associated with its molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable conformation of a molecule, known as geometry optimization. For substituted benzophenones, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net In similar benzophenone (B1666685) structures, a notable feature is the twist between the two phenyl rings. For instance, this compound has been reported to have a significant ring twist of 64.66(8)°. researchgate.net

DFT calculations are also utilized to predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. researchgate.net This theoretical spectrum is a valuable tool for interpreting experimental spectroscopic data.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a detailed understanding of the molecular orbitals of this compound. These calculations reveal the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is key to understanding the electronic transitions and reactivity of the molecule. In related benzophenone derivatives, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed over the carbonyl group and the other phenyl ring. scispace.com

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Various calculated descriptors provide a quantitative measure of its electronic characteristics and potential for chemical reactions.

HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For similar molecules like 4-fluoro-4-hydroxybenzophenone, the HOMO-LUMO gap has been calculated, and the electronic transitions are often characterized as π→π* and n→π* transitions, primarily involving the transfer of electron density from the hydroxyl-substituted ring to the chloro-substituted ring and the carbonyl group. scispace.com Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) and analyze the nature of these charge transfer phenomena. scispace.com

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). For a molecule like this compound, the negative potential is expected to be localized around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. The regions around the hydrogen atoms and the carbon atom attached to the chlorine would show a more positive potential.

Chemical Hardness and Electrophilicity Indices

Global reactivity descriptors, such as chemical hardness (η) and electrophilicity index (ω), are derived from the HOMO and LUMO energies. Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. nih.gov The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are calculated using the following equations:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = χ2 / (2η)

Prediction and Understanding of Spectroscopic and Optical Characteristics

Computational methods are instrumental in elucidating the spectroscopic and optical properties of this compound, providing a molecular-level understanding of its interaction with light.

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible spectrum, identifying the electronic transitions responsible for the observed absorption bands.

For benzophenone derivatives, the UV-Visible spectrum is typically characterized by π→π* and n→π* transitions originating from the phenyl rings and the carbonyl group. researchgate.netmasterorganicchemistry.com In the case of this compound, the presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group influences the energy of these transitions.

A key aspect of spectroscopic analysis is the effect of the solvent on the absorption spectrum. Computational studies on similar molecules, such as 4-fluoro-4'-hydroxybenzophenone (B1295144), have shown that the polarity of the solvent can induce a shift in the absorption maxima. scispace.comtandfonline.com This phenomenon, known as solvatochromism, is often observed as a red shift (bathochromic shift) when moving from a non-polar to a polar solvent. This shift is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. scispace.com TD-DFT calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM), can effectively predict these solvent-induced shifts. mdpi.comchemrxiv.org

Theoretical studies on 4-fluoro-4'-hydroxybenzophenone have demonstrated that the most intense electronic transition corresponds to a HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition. scispace.com In the gas phase, this transition is calculated to occur at a specific wavelength, and upon introduction of a solvent like dimethyl sulfoxide (B87167) (DMSO), a red shift is predicted, which is consistent with experimental observations for similar compounds. scispace.com

Table 1: Theoretical UV-Visible Spectral Data for a Benzophenone Analogue (4-fluoro-4'-hydroxybenzophenone) scispace.com

PhaseWavelength (λmax) (nm)Oscillator Strength (f)Major Electronic Transitions
Gas286.60.287HOMO→LUMO (60%), HOMO-1→LUMO (28%)
DMSO302.40.388HOMO→LUMO (66%), HOMO-1→LUMO (20%)

These theoretical findings provide a framework for understanding the experimental UV-Visible spectrum of this compound and the role of solvent interactions in modulating its light-absorbing properties.

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. acs.org Computational chemistry plays a crucial role in the rational design of new NLO materials by predicting their NLO properties, such as the first hyperpolarizability (β).

The NLO response of a molecule is related to its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). In this compound, the hydroxyl group acts as an electron donor and the chloro-substituted phenyl ring and carbonyl group act as electron-withdrawing moieties, creating a potential for NLO activity.

Computational studies on analogous molecules like 4-fluoro-4'-hydroxybenzophenone have been performed to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using DFT methods. researchgate.nettandfonline.comresearchgate.net These calculations can predict whether a molecule will exhibit a significant NLO response. For instance, a large value of β is indicative of a strong NLO effect. researchgate.net The design of novel materials with enhanced NLO properties can be guided by these theoretical predictions, allowing for the systematic modification of molecular structures to optimize their NLO response. acs.org

Table 2: Calculated Nonlinear Optical Properties for a Benzophenone Analogue (4-fluoro-4'-hydroxybenzophenone) researchgate.net

PropertyValue
Dipole Moment (μ)Varies with functional
Polarizability (α)Varies with functional
First Hyperpolarizability (β)Varies with functional

Note: The specific values are dependent on the computational method and basis set used.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, computational modeling can be applied to understand its synthesis and potential degradation pathways.

One of the primary synthetic routes to this compound is the Friedel-Crafts acylation of phenol (B47542) with p-chlorobenzoyl chloride. ijraset.com This reaction involves the electrophilic substitution of the phenol ring. Computational studies can model this reaction by identifying the structures of the reactants, intermediates (such as the acylium ion and sigma complexes), and transition states. By calculating the energies of these species, the reaction pathway can be mapped out, and the regioselectivity (i.e., why the acylation occurs at a specific position on the phenol ring) can be explained. stackexchange.com

Furthermore, the degradation of benzophenone derivatives in the environment is a topic of significant interest. Theoretical studies on the oxidation of similar compounds have been used to predict the reaction pathways. researchgate.net For example, the reaction with oxidizing agents like ferrate(VI) has been modeled to show the formation of various intermediates through processes like hydroxylation and bond breaking. researchgate.net These computational models help in understanding the environmental fate of these compounds and can aid in the development of remediation strategies. Chemical reactivity descriptors, derived from DFT calculations, can also be employed to predict the reactive sites of a molecule and study its reaction pathways. scispace.com

Photochemistry and Photophysical Behavior

Mechanisms of UV Absorption and Energy Dissipation

4-Chloro-4'-hydroxybenzophenone exhibits characteristic UV absorption owing to its benzophenone (B1666685) structure, which includes two phenyl rings and a carbonyl group. These structural features create conjugated π-electron systems responsible for the absorption of UV light. The UV-Vis absorption spectrum of this compound in methanol (B129727) shows a strong π→π* transition with a maximum absorption (λmax) at 287 nm and a weaker n→π* transition at 345 nm. The presence of the chloro substituent results in a redshift of the absorption by 22 nm when compared to 4-hydroxybenzophenone (B119663), which enhances its effectiveness in providing UV-B protection.

Upon absorbing UV radiation, the molecule transitions to an excited state. The energy from the absorbed photons is then dissipated primarily as heat, a process that prevents the energy from being transmitted to and damaging underlying materials, which is a key aspect of its function as a UV filter. This ability to absorb UV light and convert it into less harmful energy forms is fundamental to its application in sunscreens and for the stabilization of plastics.

Excited State Dynamics and Quenching Mechanisms (e.g., Singlet and Triplet States)

The photochemistry of this compound is dictated by its electronic structure, which allows for transitions to excited states upon UV absorption. Following excitation from the ground singlet state (S₀) to an excited singlet state (S₁), the molecule can undergo intersystem crossing to a reactive triplet excited state (T₁). The triplet state of benzophenone derivatives like this compound is known to be reactive and central to their role as photoinitiators.

The excited states can be deactivated through both radiative (fluorescence and phosphorescence) and non-radiative pathways, or they can participate in photochemical reactions. Benzophenone derivatives are known for their phosphorescence, a result of efficient intersystem crossing. Studies on related 4-halobenzophenones show phosphorescence spectra similar to that of benzophenone.

In aqueous solutions, the singlet and triplet excited states of the related compound 4-hydroxybenzophenone can be quenched through deprotonation, leading to the formation of the anionic ground state. This process inhibits photoactivity and quenches fluorescence. However, in aprotic solvents like acetonitrile (B52724), this deprotonation does not occur, and the molecule remains fluorescent and photoactive.

Photodegradation Pathways and Stability Under Irradiation

While this compound is valued for its photostability in many applications, it is susceptible to photodegradation under certain conditions. The presence of hydroxyl and chlorine substituents can make the compound prone to photodegradation. For instance, the structurally related compound fenofibric acid undergoes UV-induced decarboxylation.

One identified photodegradation product of fenofibric acid, which is structurally related to this compound, is this compound itself (referred to as P-233 in one study), formed through the cleavage of an ether bond. Further irradiation can lead to the formation of other products. For example, the photodegradation of fenofibric acid in aqueous solutions can yield chlorinated aromatic compounds. The stability of this compound can be influenced by its environment; it is noted to be stable under normal temperatures and pressures but may degrade with prolonged exposure to light or moisture.

Under fire conditions, hazardous decomposition products can include hydrogen chloride, carbon monoxide, and carbon dioxide.

Role as a Photoinitiator in Polymerization Reactions

This compound functions as a photoinitiator, a substance that, upon absorption of light, generates reactive species that can initiate polymerization reactions. This property is utilized in the manufacturing of inks, coatings, and adhesives. When exposed to UV light, it can trigger the curing process in these materials. The mechanism of action involves the generation of reactive species that start the chemical reactions leading to polymerization.

Benzophenone and its derivatives are classified as Type II photoinitiators. These initiators, upon UV irradiation, abstract a hydrogen atom from a synergist molecule (a co-initiator), often a tertiary amine, to form a ketyl radical and an amine radical. The highly reactive amino-substituted alkyl radical is particularly effective in initiating polymerization.

Fluorescence Studies and Environmental Photochemical Implications

Fluorescence studies of the related compound 4-hydroxybenzophenone (4HOBP) reveal interesting photophysical behavior with potential environmental implications. 4HOBP exhibits multiple fluorescence peaks. Notably, some of its fluorescence signals appear in the typical emission region of humic substances, which are major components of dissolved organic matter in natural waters.

The fluorescence of 4HOBP is highly dependent on the solvent. In aprotic solvents, it is fluorescent, but in aqueous solutions, fluorescence is largely quenched due to the deprotonation of its excited states. This behavior has implications for its photochemical activity in different environments. In aprotic environments, it can act as a photosensitizer, for example, by producing singlet oxygen. However, this photosensitizing ability is lost in water. These findings are significant as benzophenones are considered components of chromophoric dissolved organic matter (CDOM) in surface waters, and their photochemical behavior can influence the transformation of other pollutants.

Environmental Fate and Remediation Research

Environmental Occurrence and Atmospheric Reactivity

Benzophenones, as a class of compounds, have been identified as emerging contaminants in the environment. nih.gov Their presence is largely attributed to their use in a variety of consumer products and the incomplete removal from wastewater in treatment facilities. nih.gov The transport and distribution of these compounds in environmental media are heavily influenced by their physicochemical properties. nih.gov

Once in the environment, 4-Chloro-4'-hydroxybenzophenone is susceptible to atmospheric reactions. It has been shown to react with atmospheric oxidizing agents, such as ozone, which can lead to the formation of hydrogen chloride and aluminium chloride. biosynth.com The hydroxyl and chlorine substituents on the molecule make it prone to photodegradation. Upon exposure to UV light, structurally related compounds can undergo transformations, suggesting that this compound may also be reactive under solar irradiation.

The thermal decomposition of this compound can result in the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride. coleparmer.comfujifilm.comspectrumchemical.com

The transfer of this compound in environmental systems is a complex process that is not yet fully understood. biosynth.com It is suggested that demethylation followed by chlorination could be a potential transfer mechanism. biosynth.com Like other benzophenones, its lipophilic nature suggests a tendency to accumulate in environmental compartments, including organisms. nih.gov The stability of benzophenones in surface waters, with some having half-lives of several years, indicates their potential for persistence and long-range transport. nih.gov

Research on the fate of benzophenone-type UV filters in soil aquifer treatment systems has shed light on the role of biofilms. acs.org In these systems, compounds like 4-hydroxybenzophenone (B119663) (4HB), a transformation product of other benzophenones, were detected in both sediment and biofilm samples, indicating that biofilms can act as both accumulators and biodegraders of these hydrophobic compounds. acs.org This suggests that sorption to solids and partitioning into biofilms are significant transfer and sequestration mechanisms in aquatic and soil environments.

Biodegradation and Bioremediation Studies

Bioremediation presents a promising and environmentally friendly approach to address contamination by chlorinated aromatic compounds. The biodegradation of chlorophenols and related structures has been extensively studied to develop effective remediation strategies. d-nb.inforesearchgate.netqu.edu.qa

The microbial degradation of chlorophenols, which share structural similarities with this compound, can proceed through various pathways depending on the specific compound and the environmental conditions. d-nb.inforesearchgate.net Bacteria capable of utilizing chlorophenols as a sole source of carbon and energy have been isolated and characterized. d-nb.info

Under aerobic conditions, the degradation of monochlorophenols often begins with oxygenation to form chlorocatechols. researchgate.net These intermediates then undergo ring cleavage before dechlorination occurs. researchgate.net For instance, the degradation of 4-chlorophenol (B41353) (4-CP) can proceed via two main pathways: one involving the formation of 4-chlorocatechol (B124253) and the other proceeding through hydroquinone. d-nb.info

Anaerobic biodegradation of chlorophenols typically occurs through reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. researchgate.net

The following table summarizes common microbial degradation pathways for chlorophenols.

Degradation ConditionInitial StepKey Intermediates
Aerobic OxygenationChlorocatechols
Anaerobic Reductive DechlorinationLess chlorinated phenols

This table provides a generalized overview of chlorophenol degradation pathways.

Identifying the degradation products and metabolites of this compound is crucial for understanding its complete environmental fate. While specific studies on its complete degradation pathway are limited, research on related compounds provides valuable insights.

For example, stress degradation studies of fenofibrate (B1672516), for which this compound is an intermediate, have identified major degradation products. phmethods.net Under alkaline hydrolysis, 2-[4-(4-chlorobenzoyl) phenoxy]-2-methyl propanoic acid is formed, while acidic hydrolysis leads to the formation of methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate. phmethods.net

Furthermore, studies on the fate of benzophenone-3 in environmental systems have identified several transformation products, including:

Benzophenone-1 (BP-1) acs.org

4,4′-dihydroxybenzophenone (4DHB) acs.org

4-hydroxybenzophenone (4HB) acs.org

2,2′-dihydroxy-4-methoxybenzophenone (DHMB) acs.org

The detection of these metabolites, particularly 4-hydroxybenzophenone, in environmental compartments like biofilms highlights the transformation potential of the core benzophenone (B1666685) structure. acs.org

Ecological Impact Assessment Methodologies

Assessing the ecological impact of chemicals like this compound involves a combination of analytical monitoring and toxicological studies. Methodologies often focus on determining the compound's presence and concentration in various environmental matrices and evaluating its potential effects on organisms.

One key approach is the development of sensitive analytical methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to detect and quantify the parent compound and its transformation products in water, sediment, and biofilm. acs.org This allows for a comprehensive understanding of the contaminant's distribution and persistence in an ecosystem. acs.org

Another critical aspect of ecological impact assessment is the evaluation of the toxicological effects of the compound and its metabolites. For instance, studies on the metabolites of benzophenone-3, such as 2,4-dihydroxybenzophenone (B1670367) (BP-1) and 4-hydroxybenzophenone (4HB), have indicated high estrogenicity in species like rainbow trout. upc.edu Such endocrine-disrupting effects are a significant concern for wildlife populations. upc.eduwikipedia.org

The following table outlines key components of an ecological impact assessment for this compound and related compounds.

Assessment ComponentMethodologyKey Information Gained
Environmental Monitoring LC-MS/MS analysis of water, sediment, and biofilm samples. acs.orgConcentration and distribution of the parent compound and its metabolites in different environmental compartments. acs.org
Toxicity Testing In vivo or in vitro assays to assess effects on organisms (e.g., estrogenicity assays). upc.eduUnderstanding of potential adverse effects on individuals and populations, such as endocrine disruption. upc.edu
Fate and Transport Modeling Numerical models to simulate advection, dispersion, sorption, and degradation processes. acs.orgPrediction of the compound's behavior and persistence in the environment over time. acs.org

This table illustrates a multi-faceted approach to assessing the ecological impact of environmental contaminants.

Evaluation of Potential Endocrine Disrupting Activity

This compound has been identified as a compound of interest regarding its potential to interfere with the endocrine systems of living organisms. endocrinedisruption.orgopenbiotechnologyjournal.comopenbiotechnologyjournal.com The evaluation of its endocrine-disrupting activity involves various in vitro and in vivo studies, as well as computational modeling.

One of the primary methods for assessing estrogenic activity is the use of recombinant yeast assays. endocrinedisruption.org A study by Schultz et al. (2000) utilized this method to evaluate the estrogenicity of various benzophenones, including this compound. endocrinedisruption.org Such assays measure the ability of a chemical to bind to and activate the estrogen receptor in a genetically modified yeast system.

In addition to in vitro methods, toxicological studies using in vivo models are employed. For instance, fish embryo toxicity tests are used to observe developmental effects, while mammalian steroidogenesis assays can reveal alterations in hormone production. Key endpoints in these studies include changes in vitellogenin levels, which is a biomarker for estrogenic activity in fish, and disruptions to thyroid hormones.

Due to these concerns, this compound has been prioritized for endocrine disruption risk assessment under European Union frameworks like REACH. Quantitative Structure-Activity Relationship (QSAR) models are also used as a pre-screening tool to predict the potential for estrogenic activity based on the chemical's molecular structure, helping to prioritize substances for further experimental testing. diva-portal.org

Table 1: Research on Endocrine Disrupting Activity of this compound

Study Type Methodology Key Findings/Endpoints References
In Vitro Assay Recombinant Yeast Assay Evaluated estrogenicity by measuring receptor binding and activation. endocrinedisruption.org
In Vivo Models Fish Embryo Toxicity (FET) & Mammalian Steroidogenesis Assays Monitored for altered vitellogenin levels and thyroid hormone disruption.
Regulatory Assessment EU Frameworks (e.g., REACH) Prioritized for comprehensive risk assessment as a potential endocrine disruptor.

Water Hazard Classification and Environmental Release Minimization

Proper management of this compound is essential to prevent its release into the environment, where it can pose risks to aquatic ecosystems. This includes understanding its hazard classification and implementing measures to minimize release during production, handling, and disposal.

The compound is classified as Water Hazard Class 1 (self-assessment), indicating it is slightly hazardous for water. lgcstandards.com It is advised that the undiluted product or large quantities should not be allowed to reach ground water, water courses, or sewage systems. lgcstandards.com Runoff from fire control or dilution water containing the substance may also cause pollution. coleparmer.com

Minimizing environmental release can be achieved through various strategies throughout the chemical's lifecycle:

Greener Synthesis: Innovations in the manufacturing process aim to reduce environmental impact. One improved method replaces toxic and odorous solvents like nitrobenzene (B124822) with chlorobenzene (B131634) and uses a one-pot method, which simplifies the process, reduces impurities, and decreases "three-waste" pollution (waste gas, wastewater, and solid waste). google.com

Handling and Storage: Proper handling procedures are critical to prevent accidental release. This includes working in well-ventilated areas, wearing appropriate protective equipment such as gloves and eye protection, and avoiding the formation of dust and aerosols. echemi.comtcichemicals.com Containers should be kept tightly closed and stored in a locked, well-ventilated place. echemi.com

Spill Management and Disposal: In case of a spill, proper personal protective equipment should be used. coleparmer.com For disposal, the compound and its container should be sent to an appropriate treatment and disposal facility in accordance with local, regional, and national regulations. echemi.com

Table 2: Environmental Release Minimization Strategies

Strategy Description References
Water Hazard Classification Classified as Water Hazard Class 1 (slightly hazardous for water). lgcstandards.com
Greener Production Utilizing alternative solvents like chlorobenzene instead of nitrobenzene to reduce pollution and occupational health risks during synthesis. google.com
Safe Handling Use in well-ventilated areas, wear protective gloves/eye protection, and avoid dust formation. echemi.comtcichemicals.com
Secure Storage Store in tightly sealed containers in a locked, well-ventilated location. echemi.com
Controlled Disposal Dispose of contents and containers at an approved waste treatment facility according to regulations. echemi.com

| Emergency Preparedness | Preventing runoff from fire control or dilution water from entering waterways. | coleparmer.com |

Advanced Materials Science and Polymer Research

In the realm of materials science, 4-Chloro-4'-hydroxybenzophenone serves as a critical component in the development and enhancement of advanced polymers. Its unique photochemical properties and thermal stability are leveraged to improve the durability and performance of a wide range of materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Chloro-4'-hydroxybenzophenone, and what are the critical parameters for yield optimization?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation using FeCl₃ as a catalyst. Key parameters include:

  • Molar ratios: n(anisole):n(FeCl₃):n(4-chlorobenzoyl chloride) = 4.0:0.0125:1.0.
  • Reaction temperature: 145–155°C for 6 hours.
  • Post-synthesis hydrolysis to yield the final product.
    • Characterization : Confirmed via FTIR, X-ray diffraction, and NMR (¹H and ¹³C) to validate structural integrity .
    • Yield Optimization : Crystallization with toluene at 10°C improves purity (99.93%) and total yield (56.17%) .

Q. What are the key physicochemical properties of this compound critical for laboratory handling?

  • Melting Point : 177–181°C (alternative reports: 175–178°C, suggesting batch-dependent variations) .
  • Boiling Point : 257°C at 13 mmHg or 404.0±30.0°C at 760 mmHg .
  • Stability : Stable under standard laboratory conditions but sensitive to prolonged exposure to light or moisture .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Primary Techniques :

  • FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹, hydroxyl and chloro-substituents).
  • NMR : ¹H NMR confirms aromatic proton environments; ¹³C NMR verifies carbonyl and substituted benzene carbons.
  • X-ray Diffraction : Resolves crystal structure and molecular packing .
    • Supplementary Methods : High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can this compound be utilized as an internal standard in advanced analytical workflows?

  • Application : Serves as an internal standard (IS) in LC-MS/MS for phenolic compound quantification (e.g., chlorogenic acid, naringenin).
  • Method Design :

  • Chromatographic Conditions : Reverse-phase columns with acetonitrile/water gradients.
  • Mass Spectrometry : ESI-QqQ-MS/MS in MRM mode enhances sensitivity.
  • Validation : Linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?

  • Root Cause Analysis : Variability may arise from impurities, polymorphic forms, or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods).
  • Validation Protocol :

  • Reproduce synthesis under standardized conditions (e.g., ’s protocol).
  • Cross-validate purity via HPLC-UV/ELSD and thermal analysis (TGA/DSC) .

Q. What metabolic pathways involve this compound in biological systems, and how are they studied?

  • In Vitro Models : Lichens metabolize 4-chlorobiphenyl to this compound, with further conversion to 4-chloro-4’-methoxybiphenyl in Pseudocyphellaria crocata.
  • Methodology :

  • Radiolabeled tracers (e.g., ¹⁴C) track metabolic intermediates.
  • LC-MS/MS identifies hydroxylation and methylation products .

Q. What evidence supports this compound’s role as an endocrine disruptor, and how is this evaluated experimentally?

  • Toxicological Studies :

  • In Vivo Models : Fish embryo toxicity tests (FET) and mammalian steroidogenesis assays.
  • Endpoints : Altered vitellogenin levels (marker of estrogenic activity) and thyroid hormone disruption.
    • Regulatory Context : Prioritized for endocrine disruption risk assessment under EU frameworks (e.g., REACH) .

Methodological Notes

  • Synthesis Optimization : Adjust FeCl₃ catalyst loading to minimize side reactions (e.g., over-acylation) .
  • Analytical Best Practices : Use deuterated solvents for NMR to avoid signal interference; degas LC mobile phases to enhance MS sensitivity .
  • Data Reproducibility : Document batch-specific crystallization conditions (e.g., solvent polarity, cooling rates) to reconcile melting point variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.